molecular formula C13H13BrO2S B13924110 tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate

tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B13924110
M. Wt: 313.21 g/mol
InChI Key: NPPOPZGRIPBAEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate typically involves the bromination of benzo[b]thiophene followed by esterification. One common method includes the bromination of benzo[b]thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromobenzo[b]thiophene-2-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and material science .

Properties

Molecular Formula

C13H13BrO2S

Molecular Weight

313.21 g/mol

IUPAC Name

tert-butyl 6-bromo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C13H13BrO2S/c1-13(2,3)16-12(15)11-6-8-4-5-9(14)7-10(8)17-11/h4-7H,1-3H3

InChI Key

NPPOPZGRIPBAEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(S1)C=C(C=C2)Br

Origin of Product

United States

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